molecular formula C19H14ClN5O2 B13780346 3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- CAS No. 68214-64-2

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-

Cat. No.: B13780346
CAS No.: 68214-64-2
M. Wt: 379.8 g/mol
InChI Key: KNNJXWRYZLKLGT-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- is a complex organic compound with the molecular formula C19H14ClN5O2. This compound is known for its unique structure, which includes a pyridine ring, a nitrile group, and an azo linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- typically involves multiple steps. One common method includes the diazotization of 3-chloroaniline followed by coupling with 3-pyridinecarbonitrile. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azo linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- exerts its effects involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A simpler analog with a nitrile group attached to the pyridine ring.

    3-Pyridylcarbonitrile: Another analog with similar structural features but lacking the azo linkage and additional functional groups.

Uniqueness

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azo linkage and phenylamino group differentiate it from simpler analogs, making it a valuable compound for specialized research applications.

Properties

CAS No.

68214-64-2

Molecular Formula

C19H14ClN5O2

Molecular Weight

379.8 g/mol

IUPAC Name

1-anilino-5-[(3-chlorophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C19H14ClN5O2/c1-12-16(11-21)18(26)25(24-14-7-3-2-4-8-14)19(27)17(12)23-22-15-9-5-6-13(20)10-15/h2-10,24,26H,1H3

InChI Key

KNNJXWRYZLKLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)NC2=CC=CC=C2)N=NC3=CC(=CC=C3)Cl

Origin of Product

United States

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